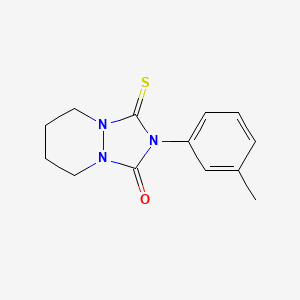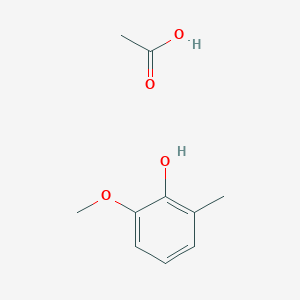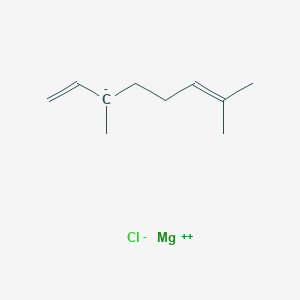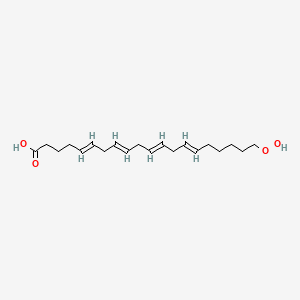
2-Amino-4-phenyl-4,5-dihydrofuran-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-phenyl-4,5-dihydrofuran-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structure and potential applications. This compound is characterized by a furan ring fused with an amino group, a phenyl group, and a nitrile group, making it a versatile intermediate in various chemical reactions and synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-phenyl-4,5-dihydrofuran-3-carbonitrile typically involves a one-pot three-component reaction. This method includes the reaction of phenacyl bromide, malononitrile, and 4-oxo-4H-chromene-3-carbaldehyde . The reaction is carried out under mild conditions without the need for a metal catalyst, making it an efficient and environmentally friendly process. The reaction yields the desired product in excellent yields (80-85%) with relatively short reaction times and simple product purification .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of multicomponent reactions (MCRs) can be applied. MCRs are known for their efficiency, high atom economy, and tolerance of a wide range of functional groups, making them suitable for large-scale production of heterocyclic compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-phenyl-4,5-dihydrofuran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrile group to form amines or other functional groups.
Substitution: The amino and phenyl groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve mild to moderate temperatures and standard laboratory solvents .
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, amines, and other heterocyclic compounds. These products can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
2-Amino-4-phenyl-4,5-dihydrofuran-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as an important intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science
Wirkmechanismus
The mechanism of action of 2-Amino-4-phenyl-4,5-dihydrofuran-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4,5-diphenyl-3-furancarbonitrile: Similar in structure but with an additional phenyl group.
2-Amino-4H-pyran-3-carbonitrile: Contains a pyran ring instead of a furan ring.
2-Amino-3-cyano-4H-chromene: Features a chromene ring and is known for its pharmacological properties
Uniqueness
Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in both research and industrial contexts .
Eigenschaften
CAS-Nummer |
59790-95-3 |
|---|---|
Molekularformel |
C11H10N2O |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
5-amino-3-phenyl-2,3-dihydrofuran-4-carbonitrile |
InChI |
InChI=1S/C11H10N2O/c12-6-9-10(7-14-11(9)13)8-4-2-1-3-5-8/h1-5,10H,7,13H2 |
InChI-Schlüssel |
LKKNYGGQRKKGTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=C(O1)N)C#N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


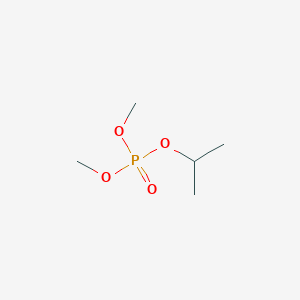
![1-(3,4-Dichlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14601284.png)

![Ethyl 9a-hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carboxylate](/img/structure/B14601291.png)
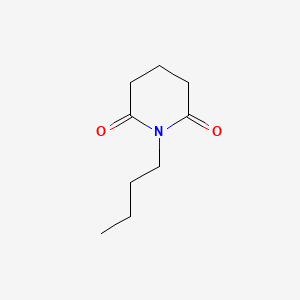
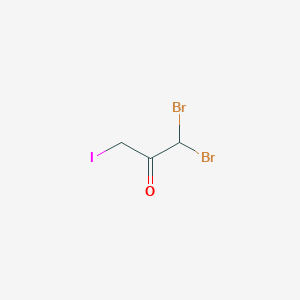
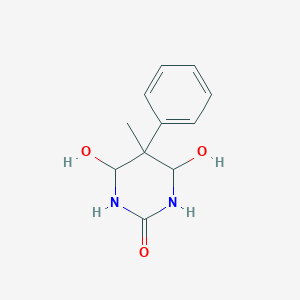
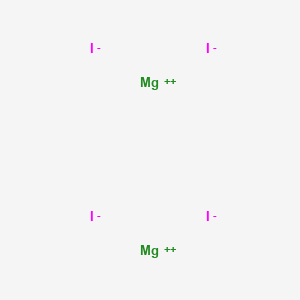
![5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B14601311.png)
